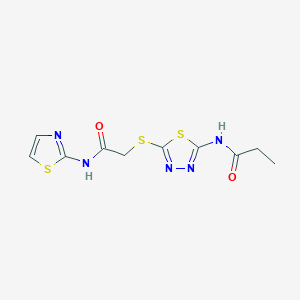

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that features a thiazole ring, a thiadiazole ring, and a propionamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carbon disulfide in the presence of a base.

Coupling of the Rings: The thiazole and thiadiazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring is reacted with a suitable electrophile to form the desired product.

Introduction of the Propionamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thioether (-S-) group undergoes oxidation under controlled conditions:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| H2O2 (30%) in glacial acetic acid at 50–60°C for 4–6 hrs | Sulfoxide (S=O) or sulfone (SO2) derivatives | Selectivity depends on stoichiometry: |

-

1.0 eq. H2O2: Predominantly sulfoxide

-

2.0 eq. H2O2: Sulfone formation |

Mechanistic Insight :

Oxidation proceeds via radical intermediates, with the thioether sulfur atom acting as the nucleophilic center. The reaction is pH-dependent, favoring acidic conditions for optimal yield.

Reduction Reactions

The thiadiazole ring and carbonyl groups participate in reduction:

| Reagents | Target Sites | Products |

|---|---|---|

| LiAlH4 in dry THF |

-

Thiadiazole ring

-

Amide carbonyl |

-

Thiol (-SH) derivatives

-

Amine intermediates |

| NaBH4/NiCl2 | Thioether linkage | Deprotection to free thiol |

Notable Outcomes :

-

Reduction of the thiadiazole ring disrupts aromaticity, yielding open-chain dithiols.

-

Amide reduction requires harsh conditions (e.g., 48 hrs reflux).

Substitution Reactions

Electrophilic and nucleophilic substitution occurs at the thiadiazole C-2 and C-5 positions:

Nucleophilic Aromatic Substitution

| Nucleophile | Conditions | Product |

|---|---|---|

| Primary amines (RNH2) | DMF, 80°C, 12 hrs | 2-Amino-1,3,4-thiadiazole derivatives |

| Thiophenol (PhSH) | K2CO3, DMSO, 60°C | 5-Arylthio analogs |

Electrophilic Halogenation

| Reagent | Position | Product |

|---|---|---|

| Br2 in CH3COOH | C-5 of thiadiazole | 5-Bromo-1,3,4-thiadiazole |

Key Insight :

Substitution at C-5 is kinetically favored due to electron-withdrawing effects of the adjacent sulfur atoms .

Cyclization Reactions

The compound serves as a precursor for heterocyclic frameworks:

| Reagents | Reaction Type | Product |

|---|---|---|

| NH2NH2 (hydrazine) | Cyclocondensation | 1,3,4-Thiadiazolo[3,2-b]triazoles |

| CS2/KOH | Ring expansion | Thieno[2,3-d]thiadiazoles |

Example :

Reaction with hydrazine forms triazole-fused thiadiazoles, enhancing π-conjugation for potential optoelectronic applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Catalyst System | Coupling Partner | Product |

|---|---|---|

| Pd(PPh3)4, CuI | Terminal alkynes | 5-Alkynyl thiadiazoles |

| Pd(OAc)2, XPhos | Aryl boronic acids | Biaryl thiadiazoles |

Conditions :

Hydrolysis Reactions

The propionamide side chain undergoes hydrolysis:

| Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux, 8 hrs | Propionic acid + 5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine | Precursor for salt formation (e.g., hydrochloride salts) |

| NaOH (aq.), 70°C, 6 hrs | Sodium carboxylate derivative | Improved water solubility for biological assays |

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Reaction Pathways |

|---|---|---|

| Thioether (-S-) | Oxidation > Nucleophilic substitution | Sulfur-centered reactions |

| Thiadiazole ring | Electrophilic substitution > Reduction | Aromatic reactivity |

| Amide (-CONH-) | Hydrolysis > Reduction | Stability under acidic/basic conditions |

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is C15H15N5O4S3, with a molecular weight of approximately 421.46 g/mol. The compound features several significant structural components:

- Thiazole and Thiadiazole Rings : These heterocyclic structures are known for their diverse biological activities.

- Propionamide Functional Group : This moiety contributes to the compound's interaction with various biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities:

- Antimicrobial Properties : Compounds containing thiadiazole and thiazole groups have shown effectiveness against various bacteria and fungi. For instance, derivatives of similar structures have been linked to antimicrobial effects through inhibition of specific enzymes.

- Anticancer Properties : Thiazole derivatives are being investigated for their potential as anticancer agents due to their ability to modulate cellular pathways involved in tumor growth. Research indicates that compounds with thiadiazole structures can inhibit protein tyrosine phosphatases, which are critical in cancer progression.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step synthetic routes. The synthetic pathways can vary based on the specific reagents used and the desired yields.

Interaction studies often focus on the compound's binding affinity to various biological targets such as enzymes or receptors. For example, compounds with similar structures have demonstrated the ability to inhibit key metabolic enzymes, which is crucial for understanding their mechanisms of action and optimizing therapeutic efficacy .

Case Studies and Research Findings

Several research findings highlight the potential applications of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(5-(2-(m-tolylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains a benzamide structure | Antimicrobial activity against protein tyrosine phosphatase 1B |

| 5-amino-N-(1,3,4-thiadiazole) derivatives | Similar thiadiazole core | Anticancer properties |

| 1,3-thiazole derivatives | Contains thiazole rings | Antimicrobial and antifungal activities |

These compounds illustrate the diversity within this chemical class while emphasizing this compound's unique combination of features that could enhance its therapeutic potential.

Mécanisme D'action

The mechanism of action of N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.

Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)benzamide

- N-(2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl)benzamide

- N-(4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct electronic and steric properties

Activité Biologique

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a novel compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound exhibits several significant structural features:

- Thiadiazole and Thiazole Moieties : These heterocycles are essential for the pharmacological properties attributed to this compound.

- Thioether Linkage : The presence of a thioether group enhances the compound's interaction with biological targets.

The molecular formula is C17H12N6O3S3, with a molecular weight of 444.5 g/mol .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating the antimicrobial activity of related compounds, it was found that certain derivatives demonstrated higher potency than standard antibiotics like ampicillin .

| Compound | Activity | Reference |

|---|---|---|

| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Anticancer | |

| N-(5-benzyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Antimicrobial | |

| (3S)-N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | Antiviral |

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of DNA and RNA synthesis in cancer cells without affecting protein synthesis. For example, one study reported that a related thiadiazole compound exhibited IC50 values of 4.37 μM against HepG2 liver cancer cells and 8.03 μM against A549 lung cancer cells .

The following table summarizes some findings on anticancer activities:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 20b | HepG2 | 4.37 ± 0.7 | Inhibition of DNA/RNA synthesis |

| Compound 20b | A549 | 8.03 ± 0.5 | Inhibition of DNA/RNA synthesis |

Other Biological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have shown potential in other therapeutic areas:

- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory pathways effectively.

- Neuroprotective Properties : Thiadiazole derivatives have been investigated for their neuroprotective effects in models of epilepsy and neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives for their antimicrobial activity against Helicobacter pylori. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard treatments like itraconazole . This highlights the potential for developing new therapeutic agents from thiadiazole-based compounds.

Propriétés

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S3/c1-2-6(16)12-9-14-15-10(20-9)19-5-7(17)13-8-11-3-4-18-8/h3-4H,2,5H2,1H3,(H,11,13,17)(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFWOGBRXYMENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.